2-Cyclopentyl-1H-benzimidazole
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Overview
Description
2-Cyclopentyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a cyclopentyl group attached to the second position of the benzimidazole ring. Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural resemblance to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific substitutions on the benzimidazole nucleus .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives have been synthesized with high yield and efficiency, suggesting good stability .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with cyclopentanone under acidic conditions. One common method includes heating o-phenylenediamine with cyclopentanone in the presence of a strong acid like hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and environmentally benign solvents is explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazoles.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydrobenzimidazoles, and various substituted benzimidazole derivatives .
Scientific Research Applications
2-Cyclopentyl-1H-benzimidazole has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1H-benzimidazole
- 2-Methyl-1H-benzimidazole
- 2-(2-Pyridyl)-1H-benzimidazole
Uniqueness
2-Cyclopentyl-1H-benzimidazole is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The cyclopentyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature distinguishes it from other benzimidazole derivatives and can lead to unique pharmacological properties .
Properties
IUPAC Name |
2-cyclopentyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHVGOLTABHOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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